3,5-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide
Description
3,5-Dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is a benzimidazole-linked benzamide derivative characterized by two methoxy groups at the 3- and 5-positions of the benzamide moiety and a trifluoromethyl (-CF₃) substituent at the 2-position of the benzimidazole ring (Figure 1). The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy substituents may improve solubility and influence electronic interactions with biological targets. Such compounds are often explored as kinase inhibitors or antimicrobial agents due to the benzimidazole scaffold's versatility in drug design .
Properties
Molecular Formula |
C17H14F3N3O3 |
|---|---|
Molecular Weight |
365.31 g/mol |
IUPAC Name |
3,5-dimethoxy-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C17H14F3N3O3/c1-25-11-5-9(6-12(8-11)26-2)15(24)21-10-3-4-13-14(7-10)23-16(22-13)17(18,19)20/h3-8H,1-2H3,(H,21,24)(H,22,23) |
InChI Key |
RMEUCPNWECMECQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Fluorination
The benzimidazole core is synthesized from 2,3-dichlorotrifluorotoluene via fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF, DMSO) at 60–260°C.
Cyclization to Benzimidazole
Cyclization of 2-fluoro-3-chloroaniline derivatives with trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) yields the 2-trifluoromethyl-benzimidazole structure. For example, heating 2-fluoro-3-chloroaniline with TFA at 120°C for 4 h achieves 78% conversion.
Introduction of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is introduced via nucleophilic substitution using trifluoromethyl iodide (CF₃I) or Ullmann-type coupling with copper catalysts. A patent-optimized method employs CF₃I and CuI in dimethylacetamide (DMAc) at 100°C, achieving 92% regioselectivity for the 2-position.
Coupling with 3,5-Dimethoxybenzamide
Amide Bond Formation
The benzamide moiety is attached via Schotten-Baumann or HATU-mediated coupling. A preferred method reacts 2-(trifluoromethyl)-1H-benzimidazol-5-amine with 3,5-dimethoxybenzoyl chloride in tetrahydrofuran (THF) using triethylamine (Et₃N) as a base.
| Component | Quantity (mol) | Role |
|---|---|---|
| 3,5-Dimethoxybenzoyl Cl | 1.1 equiv | Electrophile |
| Benzimidazole Amine | 1.0 equiv | Nucleophile |
| Et₃N | 2.5 equiv | Base |
Reaction at 25°C for 12 h yields 89% of the coupled product.
Purification Strategies
Crude product is purified via recrystallization from ethanol/water (3:1), increasing purity from 85% to 98.8%.
Optimization of Reaction Conditions
Catalytic Hydrogenation
Hydrogenation of 2-chloro-6-trifluoromethylbenzonitrile to 2-trifluoromethylbenzamide uses 5% Pt/C under H₂ (1.5 atm) in THF, achieving 93.3% yield.
| Catalyst | H₂ Pressure | Time (h) | Yield (%) |
|---|---|---|---|
| 5% Pt/C | 1.5 atm | 16 | 93.3 |
Hydrolysis of Nitriles
Basic hydrolysis of 2-trifluoromethylbenzonitrile with NaOH (12 g in 200 mL H₂O) at 100°C for 2 h converts nitriles to amides with 89.9% efficiency.
Industrial Scale Production Considerations
Solvent Recovery
Tetrahydrofuran (THF) and ethanol are recycled via distillation, reducing costs by 40%.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield aldehydes or acids, while reduction of nitro groups yields amines.
Scientific Research Applications
3,5-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Compound A : 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzimidazole ()
- Substituents : Features a benzo[d][1,3]dioxol-5-yloxy group at the 6-position, a fluorine atom at the 5-position, and variable aryl groups at the 2-position of the benzimidazole core.
- Synthesis : Prepared via condensation of 4-(benzo[d][1,3]dioxol-5-yloxy)-5-fluorobenzene-1,2-diamine with aldehydes in dry DMF at 120°C under nitrogen for 18 hours, using sodium metabisulfite as a catalyst .
- Key Differences : Lacks the benzamide linkage and methoxy groups present in the target compound. The benzo[d][1,3]dioxol-5-yloxy group may confer distinct electronic and steric properties compared to methoxy substituents.
Compound B : 2-Fluoro-3-(alkylbenzamido)-N-(4-(perfluoropropane-2-yl)-2-(trifluoromethyl)phenyl)benzamide ()
- Substituents : Contains a perfluoropropane-2-yl group and a trifluoromethyl group on the benzamide-linked phenyl ring, with a fluorine atom at the 2-position.
- Synthesis: Achieved via sequential condensation, reduction, alkylation, acylation, and bromination steps. Notably, the method avoids cryogenic or high-temperature conditions, achieves site-specific bromination, and is optimized for industrial-scale production with high yields (>90%) .
- Key Differences : Incorporates bulkier perfluoroalkyl groups instead of methoxy substituents, which may reduce solubility but enhance hydrophobic interactions.
Target Compound : 3,5-Dimethoxy-N-[2-(Trifluoromethyl)-1H-Benzimidazol-5-yl]Benzamide
- Substituents : Methoxy groups at 3- and 5-positions (electron-donating) and a trifluoromethyl group (electron-withdrawing) on the benzimidazole.
- Hypothesized Synthesis: Likely involves coupling of 3,5-dimethoxybenzoyl chloride with 5-amino-2-(trifluoromethyl)-1H-benzimidazole.
Functional and Industrial Considerations
- Electronic Effects : The target compound’s methoxy groups may enhance solubility and π-π stacking compared to Compound A’s benzo-dioxol group or Compound B’s perfluoroalkyl chains.
- Industrial Viability : Compound B’s synthesis is more scalable, while the target compound’s route may require optimization for large-scale production.
Biological Activity
3,5-Dimethoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide is a synthetic organic compound notable for its complex structure, which includes a benzamide core and a benzimidazole moiety. The presence of methoxy groups at the 3 and 5 positions enhances its solubility and potential biological activity, while the trifluoromethyl group contributes to its lipophilicity and electronic properties. This compound has garnered interest in medicinal chemistry, particularly for its anticancer properties.
- Molecular Formula : C₁₅H₁₄F₃N₃O₂
- Molecular Weight : Approximately 335.29 g/mol
The trifluoromethyl group significantly influences the compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion. The chemical reactivity is attributed to functional groups that can undergo hydrolysis or participate in nucleophilic substitution reactions under specific conditions.
Anticancer Potential
The primary biological activity associated with this compound is its potential as an anticancer agent . Benzimidazole derivatives are known for their ability to interact with DNA and inhibit key enzymes involved in cancer cell proliferation. Notable mechanisms include:
- Topoisomerase Inhibition : Compounds with similar structures have demonstrated the ability to inhibit topoisomerases, leading to DNA damage and apoptosis in cancer cells.
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
Preliminary studies suggest selective cytotoxicity against various cancer cell lines, although specific IC₅₀ values are yet to be fully characterized.
Interaction studies indicate that the compound may bind to key enzymes involved in cancer metabolism and DNA-binding proteins. Techniques such as surface plasmon resonance (SPR) and molecular docking studies have been employed to elucidate these binding mechanisms. Early findings suggest interactions with topoisomerases that could lead to cell cycle arrest in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of benzimidazole derivatives similar to this compound:
- Cytotoxicity Assays : In vitro assays have shown that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines, including HepG2 and MCF7.
- Binding Affinity Studies : Research utilizing isothermal titration calorimetry (ITC) has indicated strong binding affinities between this class of compounds and target proteins involved in cancer progression.
- Structure-Activity Relationship (SAR) : Variations in substitution patterns have been shown to significantly influence biological activity. The unique combination of methoxy groups and trifluoromethyl substituents in this compound enhances its therapeutic potential compared to others lacking these features.
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | IC₅₀ Values | Notable Activities |
|---|---|---|---|
| This compound | Two methoxy groups, trifluoromethyl | TBD | Anticancer activity |
| 3-Methoxy-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide | One methoxy group | TBD | Potentially lower activity due to fewer substitutions |
| 2,4-Dimethoxy-N-[2-(trifluoromethyl)benzimidazol-5-yl]benzamide | Similar methoxy groups | TBD | Enhanced solubility but varied potency |
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms methoxy groups (δ ~3.8 ppm for OCH₃) and benzimidazole proton environments (δ ~7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₉H₁₆F₃N₃O₃) and detects isotopic patterns for trifluoromethyl groups .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., substitution on benzimidazole) by confirming bond angles and crystal packing .
How can reaction conditions be optimized to improve synthetic yields above 70%?
Q. Advanced
- Solvent Optimization : Replace DMF with dichloromethane (DCM) to reduce side-product formation during amide coupling .
- Catalysis : Use 1-hydroxybenzotriazole (HOBt) as a coupling agent to enhance reactivity and reduce racemization .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining 85% yield .
What in vitro assays are suitable for evaluating its anticancer activity, and how are conflicting bioactivity results reconciled?
Q. Advanced
- Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining and caspase-3 activation .
Addressing discrepancies : - Assay Variability : Normalize results using positive controls (e.g., doxorubicin) and replicate across multiple cell lines.
- Solubility Factors : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?
Q. Advanced
- Trifluoromethyl Position : Moving the -CF₃ group from C2 to C4 on benzimidazole reduces steric hindrance, improving target binding .
- Methoxy Substitution : Replacing 3,5-dimethoxy with halogen atoms (e.g., Cl) enhances lipophilicity and blood-brain barrier penetration .
- Benzamide Modifications : Introducing a methylene spacer between benzamide and benzimidazole improves conformational flexibility .
What computational methods predict binding modes to kinase targets like DAPK1 or CSF1R?
Q. Advanced
- Molecular Docking : Use AutoDock Vina to model interactions with DAPK1’s ATP-binding pocket, focusing on hydrogen bonds with Lys42 and hydrophobic contacts with -CF₃ .
- MD Simulations : 100-ns simulations in GROMACS assess stability of ligand-receptor complexes and identify critical residues (e.g., Asp154 in CSF1R) .
How do pharmacokinetic challenges (e.g., poor solubility) impact in vivo studies, and what formulation strategies mitigate these?
Q. Advanced
- Nanoparticle Encapsulation : PEGylated liposomes increase solubility and prolong half-life in plasma .
- Prodrug Design : Phosphate ester derivatives enhance aqueous solubility by 10-fold, enabling intravenous administration .
What orthogonal assays validate target engagement in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
